molecular formula C18H25N3O3 B14507545 N-(2-Methylacryloyl)glycyl-N-(4-phenylbutyl)glycinamide CAS No. 64065-91-4

N-(2-Methylacryloyl)glycyl-N-(4-phenylbutyl)glycinamide

Cat. No.: B14507545
CAS No.: 64065-91-4
M. Wt: 331.4 g/mol
InChI Key: ROENMGBDGDVBAM-UHFFFAOYSA-N
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Description

N-(2-Methylacryloyl)glycyl-N-(4-phenylbutyl)glycinamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a methylacryloyl group, a glycyl group, and a phenylbutyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylacryloyl)glycyl-N-(4-phenylbutyl)glycinamide typically involves the reaction of 2-methylacryloyl chloride with glycyl-N-(4-phenylbutyl)glycinamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylacryloyl)glycyl-N-(4-phenylbutyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Methylacryloyl)glycyl-N-(4-phenylbutyl)glycinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methylacryloyl)glycyl-N-(4-phenylbutyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylacryloyl)glycyl chloride
  • Glycyl-N-(2-chloro-4-sulfamoylphenyl)glycinamide
  • Glycyl-N-[2-methyl-2-(4-morpholinyl)propyl]glycinamide

Uniqueness

N-(2-Methylacryloyl)glycyl-N-(4-phenylbutyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

64065-91-4

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

2-methyl-N-[2-oxo-2-[[2-oxo-2-(4-phenylbutylamino)ethyl]amino]ethyl]prop-2-enamide

InChI

InChI=1S/C18H25N3O3/c1-14(2)18(24)21-13-17(23)20-12-16(22)19-11-7-6-10-15-8-4-3-5-9-15/h3-5,8-9H,1,6-7,10-13H2,2H3,(H,19,22)(H,20,23)(H,21,24)

InChI Key

ROENMGBDGDVBAM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCC(=O)NCC(=O)NCCCCC1=CC=CC=C1

Origin of Product

United States

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